molecular formula C11H12N4O2 B3039044 4-Amino-6-methoxyquinoline-3-carbohydrazide CAS No. 955294-82-3

4-Amino-6-methoxyquinoline-3-carbohydrazide

Cat. No.: B3039044
CAS No.: 955294-82-3
M. Wt: 232.24 g/mol
InChI Key: SBJGHDHFWGZAQY-UHFFFAOYSA-N
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Description

4-Amino-6-methoxyquinoline-3-carbohydrazide is a quinoline derivative with the molecular formula C₁₁H₁₂N₄O₂ and a molecular weight of 232.24 g/mol . Structurally, it features:

  • An amino group at position 4,
  • A methoxy group at position 6,
  • A carbohydrazide moiety at position 3.

The carbohydrazide group (-CONHNH₂) is notable for its hydrogen-bonding capacity, which may enhance interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-methoxyquinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-6-2-3-9-7(4-6)10(12)8(5-14-9)11(16)15-13/h2-5H,13H2,1H3,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJGHDHFWGZAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-6-methoxyquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 6-methoxyquinoline-3-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is subsequently reacted with hydrazine to form the carbohydrazide derivative.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-6-methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the carbohydrazide group, leading to the formation of different hydrazine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-6-methoxyquinoline-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the quinoline ring play a crucial role in its binding to biological targets, such as enzymes and receptors. The carbohydrazide group can form hydrogen bonds and other interactions with target molecules, enhancing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 4-amino-6-methoxyquinoline-3-carbohydrazide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-NH₂, 6-OCH₃, 3-CONHNH₂ C₁₁H₁₂N₄O₂ 232.24 Enhanced hydrogen bonding via carbohydrazide; methoxy improves solubility .
4-Hydroxyquinoline-3-carbohydrazide derivatives 4-OH, 3-CONHNH₂ (e.g., N′-benzoyl substitution) Varies (e.g., C₁₆H₁₃N₃O₃ for 6a) ~275–350 Hydroxy group increases acidity; benzoyl groups alter lipophilicity and bioactivity .
2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide 4-CONHNH₂, 2-(4-isopropylphenyl), 6-CH₃ C₂₁H₂₂N₄O 346.43 Bulky isopropylphenyl group increases steric hindrance; methyl at position 6 may affect metabolic stability .
4-Chloro-6-methoxyquinoline-3-carbonitrile 4-Cl, 6-OCH₃, 3-CN C₁₂H₈ClN₃O 245.66 Carbonitrile’s electron-withdrawing nature alters reactivity; chloro enhances lipophilicity .
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride 6-Cl, 4-NHNH₂, 2-CH₃ (as HCl salt) C₁₀H₁₁Cl₂N₃ 244.12 Hydrazine hydrochloride improves solubility; chloro and methyl groups influence steric/electronic effects .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-NH₂, 2-(4-ClC₆H₄), 3-(4-OCH₃C₆H₄) C₂₂H₁₈ClN₃O 375.85 Bulky aryl groups enable π-π interactions; chloro and methoxy impact lipophilicity .

Key Comparative Insights

Position 4 Substitutions
  • Amino vs. Hydroxy: The amino group in the target compound (vs.
  • Amino vs. Hydrazino: In 6-chloro-4-hydrazino-2-methylquinoline hydrochloride, the hydrazine group (as a hydrochloride salt) improves solubility but lacks the acylated structure of carbohydrazide, reducing hydrogen-bonding versatility .
Position 3 Functional Groups
  • Carbohydrazide vs. Carbonitrile: The carbohydrazide moiety (-CONHNH₂) in the target compound supports dual hydrogen bonding, unlike the electron-withdrawing carbonitrile (-CN) in 4-chloro-6-methoxyquinoline-3-carbonitrile, which may reduce nucleophilicity .
Substituent Effects on Lipophilicity
  • Methoxy vs. Chloro: The 6-methoxy group in the target compound increases solubility compared to 6-chloro derivatives (e.g., 6-chloro-4-hydrazino-2-methylquinoline), where chloro enhances lipophilicity but may introduce toxicity risks .
  • Aryl vs. Alkyl Groups : Bulky aryl substituents, as in 4k (2-(4-chlorophenyl), 3-(4-methoxyphenyl)), improve π-π stacking but reduce solubility compared to smaller groups like methyl .
Steric and Electronic Effects

    Biological Activity

    4-Amino-6-methoxyquinoline-3-carbohydrazide is a compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

    Chemical Structure and Properties

    The compound has the molecular formula C11H12N4O2C_{11}H_{12}N_{4}O_{2}, featuring a quinoline ring substituted with an amino group, a methoxy group, and a carbohydrazide moiety. This unique structure contributes to its biological activities.

    The biological activity of this compound primarily involves:

    • Enzyme Inhibition : The compound displays potential as an inhibitor for various enzymes, including α-glucosidase, which is significant in managing type 2 diabetes mellitus. The IC50 values for related compounds suggest potent inhibition capabilities, indicating a competitive mode of action against the enzyme .
    • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit antimicrobial properties against a range of pathogens. The structural features of this compound contribute to its effectiveness in this regard.
    • Anticancer Properties : The compound has been evaluated for its anticancer effects, demonstrating cytotoxicity against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis and disrupt cell cycle progression in cancer cells .

    Biological Activity Overview

    Activity Details
    Antimicrobial Exhibits activity against bacteria and fungi; potential applications in treating infections.
    Anticancer Induces apoptosis in cancer cell lines; inhibits proliferation and alters cell cycle dynamics .
    Enzyme Inhibition Effective against α-glucosidase; potential use in diabetes management .

    Case Studies

    • Antimicrobial Efficacy :
      A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibiotic agent.
    • Cytotoxicity Against Cancer Cells :
      In vitro assays revealed that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells. The compound induced cell cycle arrest in the G2/M phase and increased apoptosis rates, suggesting a promising avenue for cancer therapy development .
    • Inhibition of α-Glucosidase :
      Research focused on the inhibition of α-glucosidase showed that derivatives similar to this compound had IC50 values ranging from 26.0 to 459.8 µM, highlighting its potential in managing glucose levels in diabetic patients .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 4-Amino-6-methoxyquinoline-3-carbohydrazide, and how can reaction conditions be optimized for yield improvement?

    • Methodological Answer : The compound can be synthesized via condensation reactions. For example, hydrazide derivatives are often prepared by reacting 4-hydroxyquinoline-3-carbohydrazide intermediates with substituted benzoyl chlorides in dry DMF using Na₂CO₃ as a catalyst. Stirring at room temperature for 16 hours followed by recrystallization from ethanol yields purified products (Yield: 30–40%) . Optimization may involve adjusting solvent polarity, reaction time, and stoichiometric ratios of reactants. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

    Q. How should researchers characterize the structural integrity of this compound post-synthesis?

    • Methodological Answer : Use X-ray crystallography (via SHELX programs for structure refinement ) to resolve crystal structures. Complementary techniques include FT-IR for functional group analysis (e.g., verifying the presence of -NH₂ and -OCH₃ groups) and HPLC for purity assessment. For hydrazide derivatives, elemental analysis and melting point determination are standard validation steps .

    Advanced Research Questions

    Q. How can molecular docking studies predict the interaction of this compound with biological targets like HIV-1 integrase?

    • Methodological Answer : Employ AutoDock Vina with the following workflow:

    • Prepare the ligand (compound) and receptor (e.g., HIV-1 integrase PDB: 3L2U) using tools like UCSF Chimera.
    • Define the binding site grid around catalytic Mg²⁺ ions.
    • Run docking simulations with exhaustiveness set to 20 for accuracy.
    • Analyze binding poses where the carbohydrazide group chelates Mg²⁺, mimicking known inhibitors like raltegravir . Validate results with molecular dynamics simulations to assess stability.

    Q. What methodologies are recommended for resolving discrepancies between in vitro anti-HIV activity and computational predictions for derivatives of this compound?

    • Methodological Answer :

    • Bioassay Validation : Repeat dose-response assays (e.g., in HeLa cells infected with HIV-1 NL4-3) at varying concentrations (10–100 µM) to confirm inhibition rates .
    • Structural Analysis : Compare docking results with crystallographic data to identify mismatches in binding modes. Adjust force field parameters or consider alternative binding pockets.
    • SAR Studies : Systematically modify substituents (e.g., replacing methoxy groups with halogens) to explore how electronic effects influence activity. Use QSAR models to correlate structural features with bioactivity .

    Q. How can researchers address low solubility or stability of this compound in biological assays?

    • Methodological Answer :

    • Solubility Enhancement : Use co-solvents like DMSO (≤1% v/v) or formulate as nanoparticles via solvent evaporation.
    • Stability Testing : Perform accelerated degradation studies under varying pH (4–9) and temperature (4–37°C). Monitor degradation products via LC-MS.
    • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability, followed by enzymatic activation in target tissues .

    Data Analysis and Experimental Design

    Q. What strategies are effective for analyzing contradictory results in the anti-HIV activity of structurally similar derivatives?

    • Methodological Answer :

    • Meta-Analysis : Aggregate data from multiple studies to identify trends. Use statistical tools (e.g., ANOVA) to assess significance.
    • Crystallographic Validation : Resolve X-ray structures of ligand-receptor complexes to confirm binding hypotheses. SHELXL refinement is recommended for high-resolution data .
    • Machine Learning : Train models on existing datasets to predict bioactivity outliers and guide synthetic prioritization .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-Amino-6-methoxyquinoline-3-carbohydrazide
    Reactant of Route 2
    4-Amino-6-methoxyquinoline-3-carbohydrazide

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